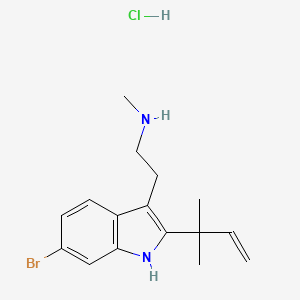

Desformylflustrabromina Clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Hidrócloruro de Desformylflustrabromina es un derivado del alcaloide indol, aislado por primera vez del briozoo marino Flustra foliacea . Es conocido por su función como modulador alostérico positivo de los receptores neuronales de acetilcolina nicotínicos, específicamente el subtipo α4β2 . Este compuesto ha despertado un gran interés debido a sus posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer y el dolor neuropático .

Aplicaciones Científicas De Investigación

El Hidrócloruro de Desformylflustrabromina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El Hidrócloruro de Desformylflustrabromina ejerce sus efectos actuando como un modulador alostérico positivo de los receptores de acetilcolina nicotínicos α4β2 . Esta modulación mejora la respuesta del receptor a la acetilcolina, lo que lleva a una mayor actividad neuronal. Los objetivos moleculares incluyen el subtipo de receptor α4β2, y las vías involucradas incluyen la vía de señalización colinérgica .

Compuestos Similares:

Flustrabromina: Otro alcaloide indol con efectos moduladores similares en los receptores de acetilcolina nicotínicos.

Desformylflustrabromina: El compuesto parental sin el grupo de cloruro de hidrógeno, también un modulador de los receptores de acetilcolina nicotínicos.

Unicidad: El Hidrócloruro de Desformylflustrabromina es único debido a su alta selectividad y potencia como modulador alostérico positivo de los receptores de acetilcolina nicotínicos α4β2 . Esta selectividad lo convierte en una herramienta valiosa para estudiar las funciones específicas de estos receptores en varios procesos fisiológicos y patológicos .

Análisis Bioquímico

Biochemical Properties

Desformylflustrabromine Hydrochloride selectively increases the ionic current through α4β2 in the presence of acetylcholine . It displays 14.7-fold selectivity for α4β2 over homomeric (α7) receptors . It has been found to be a positive allosteric modulator for the α2β2 subtype of neuronal nicotinic acetylcholine receptor .

Cellular Effects

Desformylflustrabromine Hydrochloride has been shown to have moderate cytotoxic effects on HCT-116 cells . It also has been found to attenuate the delay-induced impairment in novel object recognition task performance and facilitate cognitive flexibility in the attentional set-shifting task in rats .

Molecular Mechanism

Desformylflustrabromine Hydrochloride exerts its effects at the molecular level by binding in the ion channel of muscle-type nicotinic acetylcholine receptors . It also relieves the inhibition of both α2β2 and α4β2 nicotinic acetylcholine receptors by β-Amyloid (1–42) Peptide .

Temporal Effects in Laboratory Settings

The effects of Desformylflustrabromine Hydrochloride over time in laboratory settings are not extensively studied yet. It has been shown to reduce nicotine intake, compulsive-like behavior, and neuropathic pain in animal models .

Dosage Effects in Animal Models

In animal models, Desformylflustrabromine Hydrochloride has been shown to selectively reduce ethanol but not sucrose consumption in the intermittent access two-bottle choice model of voluntary ethanol consumption . It also decreased preference for ethanol in both male and female rats .

Metabolic Pathways

It is known to interact with α4β2 and α2β2 nicotinic acetylcholine receptors .

Transport and Distribution

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del Hidrócloruro de Desformylflustrabromina implica varios pasos. El paso inicial incluye la formación del núcleo indol, seguido de la bromación y posterior funcionalización para introducir los sustituyentes deseados . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Métodos de Producción Industrial: La producción industrial del Hidrócloruro de Desformylflustrabromina se logra a través de una serie de reacciones químicas bien controladas. El proceso comienza con la síntesis del núcleo indol, seguido de pasos de bromación y funcionalización. El producto final se purifica utilizando técnicas como la cristalización y la cromatografía para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Hidrócloruro de Desformylflustrabromina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, dando como resultado productos reducidos.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios productos sustituidos .

Comparación Con Compuestos Similares

Flustrabromine: Another indole alkaloid with similar modulatory effects on nicotinic acetylcholine receptors.

Desformylflustrabromine: The parent compound without the hydrochloride group, also a modulator of nicotinic acetylcholine receptors.

Uniqueness: Desformylflustrabromine Hydrochloride is unique due to its high selectivity and potency as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptors . This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

Propiedades

IUPAC Name |

2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2.ClH/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15;/h5-7,10,18-19H,1,8-9H2,2-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZWEAPBLKXKGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)

![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)

![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride](/img/structure/B560190.png)

![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)